1-(3-Chloro-5-methoxyphenyl)piperazine
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Overview
Description
1-(3-Chloro-5-methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H15ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine typically involves the reaction of 3-chloro-5-methoxyaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Chloro-5-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the chloro substituent, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group at the para position, leading to variations in reactivity and biological activity.
1-(3-Chlorophenyl)piperazine:
Uniqueness
1-(3-Chloro-5-methoxyphenyl)piperazine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets .
Properties
Molecular Formula |
C11H15ClN2O |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(3-chloro-5-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-7-9(12)6-10(8-11)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |
InChI Key |
RLTQWHLFGHJVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNCC2)Cl |
Origin of Product |
United States |
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